2-[(E)-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanamide group, a formamido group, and a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-propanamidophenylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-{[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with methoxy groups instead of propanamide and formamido groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and dimethylaniline moiety.
Uniqueness
2-[(E)-{[(4-PROPANAMIDOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H20ClN3O4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
[2-[(E)-[[4-(propanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O4/c1-2-22(29)27-20-13-9-16(10-14-20)23(30)28-26-15-18-5-3-4-6-21(18)32-24(31)17-7-11-19(25)12-8-17/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
XQIGYYFADIQIGD-CVKSISIWSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.